Fingolimod-Verunreinigung C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

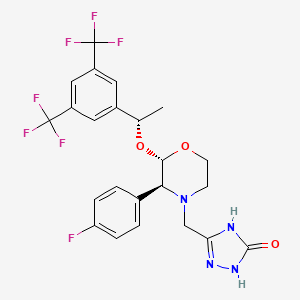

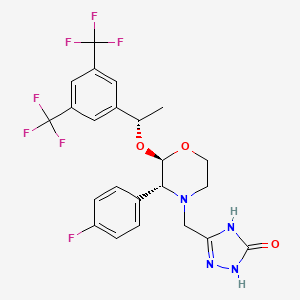

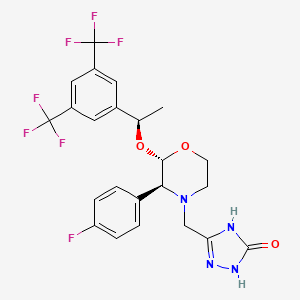

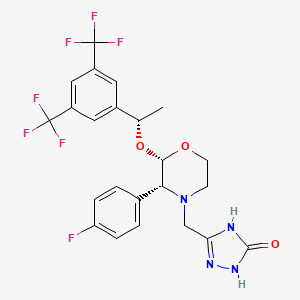

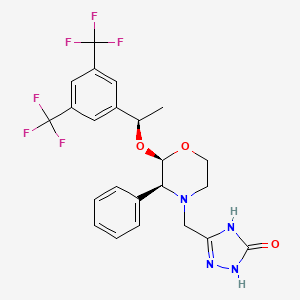

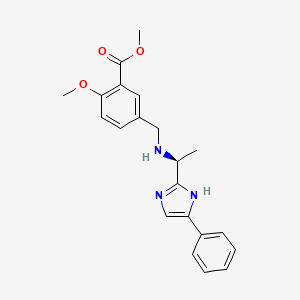

Fingolimod impurity C is a byproduct formed during the synthesis of Fingolimod Hydrochloride, an immunomodulating drug used primarily for the treatment of relapsing-remitting multiple sclerosis. Fingolimod impurity C is one of several impurities that can be formed during the manufacturing process and is typically monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .

Wissenschaftliche Forschungsanwendungen

Fingolimod impurity C has several scientific research applications:

Chemistry: It is used as a reference standard in chromatographic methods to ensure the purity of Fingolimod Hydrochloride.

Biology: Studies on the biological activity of impurities help understand their potential effects on the efficacy and safety of the drug.

Medicine: Research on impurities like Fingolimod impurity C aids in the development of safer and more effective pharmaceutical formulations.

Industry: Quality control processes in the pharmaceutical industry utilize impurity standards to maintain product consistency and compliance with regulatory requirements

Wirkmechanismus

Fingolimod is a sphingosine-1-phosphate receptor modulator . It initially activates lymphocyte S1P1 via high-affinity receptor binding, yet subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Safety and Hazards

The safety data sheet for Fingolimod Impurity C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemische Analyse

Biochemical Properties

Fingolimod Impurity C, like Fingolimod, is likely to interact with various enzymes, proteins, and other biomolecules. Fingolimod is known to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A)

Cellular Effects

Fingolimod has been shown to have profound effects on T-cell numbers in circulation and the central nervous system, thereby suppressing inflammation and multiple sclerosis . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . It is plausible that Fingolimod Impurity C may have similar effects.

Molecular Mechanism

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues . This sequesters lymphocytes in the cells of the lymph nodes, preventing them from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .

Temporal Effects in Laboratory Settings

Fingolimod hydrochloride has been subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .

Dosage Effects in Animal Models

Fingolimod has shown to have anti-tumor effects for neuroblastoma and renal cell carcinoma, but not for melanoma . It also showed transient antiepileptic effects and longer-lasting anti-cognition decline in an animal model of genetic absence epilepsy .

Metabolic Pathways

The metabolic pathways of Fingolimod Impurity C are not well-studied. Fingolimod is metabolized via three main pathways. The first is rapid and reversible phosphorylation by sphingosine kinases (SPHKs) to fingolimod-phosphate .

Transport and Distribution

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates .

Subcellular Localization

Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates . This suggests that Fingolimod Impurity C may also localize to the extracellular space.

Vorbereitungsmethoden

The preparation of Fingolimod impurity C involves a multi-step synthetic route. One method uses m-bromophenylethyl alcohol as the initial raw material. The process involves four main reaction steps, each with specific reaction conditions optimized to achieve high selectivity and yield. The final product, Fingolimod impurity C, is obtained with a purity of over 98%, making it suitable for use as a reference standard in quality control and safety research .

Analyse Chemischer Reaktionen

Fingolimod impurity C undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Fingolimod impurity C can be compared with other related impurities formed during the synthesis of Fingolimod Hydrochloride, such as:

- Fingolimod hexyl homolog

- Fingolimod heptyl homolog

- Fingolimod nonyl homolog

- Fingolimod decyl homolog

- 3-Phenethyl Fingolimod analog

- 2-Phenethyl Fingolimod analog

These impurities share structural similarities with Fingolimod impurity C but differ in their specific chemical modifications. The uniqueness of Fingolimod impurity C lies in its specific formation pathway and the particular functional groups it contains .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod impurity C can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": ["2-amino-2-methylpropan-1-ol", "methyl iodide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water"], "Reaction": ["Step 1: Methylation of 2-amino-2-methylpropan-1-ol with methyl iodide in the presence of sodium hydroxide to yield N-methyl-2-amino-2-methylpropan-1-ol.", "Step 2: Conversion of N-methyl-2-amino-2-methylpropan-1-ol to the corresponding diazonium salt using sulfuric acid and sodium nitrite.", "Step 3: Reaction of the diazonium salt with sodium azide to yield the corresponding azide compound.", "Step 4: Reduction of the azide compound using sodium borohydride to yield the amine intermediate.", "Step 5: Acetylation of the amine intermediate with acetic anhydride in the presence of acetic acid to yield the N-acetyl amine intermediate.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the N-acetyl amine intermediate with ethyl acetate.", "Step 7: Purification of the N-acetyl amine intermediate using magnesium sulfate and evaporation of the solvent to yield Fingolimod impurity C."] } | |

CAS-Nummer |

296282-46-7 |

Molekularformel |

C19H31NO3 |

Molekulargewicht |

321.46 |

Aussehen |

Off-white to Pale Yellow Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

α-amino-α-(hydroxymethyl)-4-octyl- Benzenebutanoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.